molecular formula C12H15NO B1313108 3H-spiro[2-benzofuran-1,4'-piperidine] CAS No. 38309-60-3

3H-spiro[2-benzofuran-1,4'-piperidine]

Cat. No. B1313108
CAS RN: 38309-60-3
M. Wt: 189.25 g/mol
InChI Key: BYOIMOJOKVUNTP-UHFFFAOYSA-N
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Description

3H-Spiro[2-benzofuran-1,4’-piperidine] is a ligand with affinity for melanocortin receptors . It has been shown to bind with low affinity to the melanocortin receptor and act as an agonist . This ligand also has a penetrable structure that allows it to bind to piperidine binding sites .


Molecular Structure Analysis

The molecular formula of 3H-spiro[2-benzofuran-1,4’-piperidine] is C12H15NO . Its InChI code is 1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2 .


Physical And Chemical Properties Analysis

3H-spiro[2-benzofuran-1,4’-piperidine] has a molecular weight of 189.26 . It is a pale yellow solid at room temperature . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 321.3±42.0 °C at 760 mmHg .

Scientific Research Applications

Application 1: Inhibition of the Human Peptidyl Prolyl cis/trans Isomerase Pin1

  • Summary of the Application: The compound “3H-spiro[2-benzofuran-1,4’-piperidine]” has been used in the synthesis of novel spirocyclic benzofuranones, which have been tested for their ability to inhibit the human peptidyl prolyl cis/trans isomerase Pin1 .
  • Methods of Application: The novel 3H-spiro [1-benzofuran-2-cyclopentan]-3-one skeleton has been made accessible by different routes. One- and two-step protocols lead to tricyclic and tetracyclic benzofuranones 2 and 3, respectively. A four-step synthesis to spirocompound 4 is described .
  • Results or Outcomes: The novel spirocyclic benzofuranones display modest to no inhibition of the human peptidyl prolyl cis/trans isomerase Pin1 .

Application 2: Antimicrobial Agents

  • Summary of the Application: Benzofuran and its derivatives, including “3H-spiro[2-benzofuran-1,4’-piperidine]”, have been found to be suitable structures for the development of antimicrobial agents . They exist widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
  • Methods of Application: The 2-position of benzofuran may be unsubstituted, or isatin, pyrazoline, pyrazole, imidazole, oxadiazole with –Cl, –OH, hydrazides, 2-piperidine, 4-nitrophenyl hydrazones, acetyl group and 2,4-dichloro-isoxazole, 4-fluorophenyl-isoxazole substituents may enhance the antimicrobial activity .
  • Results or Outcomes: Benzofuran and its derivatives have been found to be efficient antimicrobial candidates .

Application 3: σ1 Receptor Ligand

  • Summary of the Application: The compound “3H-spiro[2-benzofuran-1,4’-piperidine]” has been evaluated as a potent σ1 receptor ligand .
  • Methods of Application: The pharmacology and metabolism of the potent σ1 receptor ligand 1′-benzyl-3-methoxy-3H-spiro[2benzofuran-1,4′-piperidine] were evaluated .
  • Results or Outcomes: The results of this evaluation are not specified in the source .

Application 4: Treatment of Skin Diseases

  • Summary of the Application: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis .
  • Methods of Application: The specific methods of application are not specified in the source .
  • Results or Outcomes: The results of this application are not specified in the source .

properties

IUPAC Name

spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOIMOJOKVUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439939
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-spiro[2-benzofuran-1,4'-piperidine]

CAS RN

38309-60-3
Record name 3H-spiro[2-benzofuran-1,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1′-Benzyl-3H-spiro[2-benzofuran-1,4′-piperidine] (119 g, 425.9 mmol) was dissolved EtOH (1 L) under argon and treated with Raney nickel (12 g) at ambient temperature for 1 h to absorb impurities which tended to poison the catalyst. Raney nickel was filtered off and the filtrate was hydrogenated in a steel autoclave over 10% Pd/C (Degussa Nr. 1835) (12 g) at 5 bar hydrogen pressure and 40° C. for 19 h. According to HPLC there was still 2.7% of starting material present. Thus the catalyst was filtered off, fresh 10% Pd/C (4 g) was added to the filtrate, and hydrogenation under the same condition was continued for 24 h. Filtration of the catalyst and evaporation of EtOH gave a light yellow oil, which crystallized spontaneously upon stirring with heptane (1 L) to give a white solid (65 g, 80%). MS: m/z=190 [M+H]+.
Quantity
119 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
12 g
Type
catalyst
Reaction Step Two
Name
Yield
80%

Synthesis routes and methods II

Procedure details

A solution of lithium aluminum hydride (7.5 mL 1M in ether) diluted with 35 mL of tetrahydrofuran was cooled to 0° C. and added to a suspension of 3-oxospiro[isobenzofuran-1(3H),4'-piperidine] (0.38 g) in 40 mL of anhydrous tetrahydrofuran containing boron trifluoride etherate (6.9 mL). The reaction mixture was allowed to warm to room temperature and then refluxed for 3 hours. At the end of this period, the reaction mixture was cooled in ice and treated with 5% HCl (8 mL) followed by water (8 mL). After concentrating under reduced pressure, the reaction mixture was treated with concentrated HCl (8 mL) and heated to reflux, cooled to room temperature, the pH was adjusted to 5 by adding sodium hydroxide solution and extracted with ether. The aqueous layer was made basic (pH 11) with sodium hydroxide and extracted with two portions of dichloromethane. The dichloromethane layer was dried and evaporated to afford the named product (0.28 g) which was used in the next step without further purification; MS: 190; NMR: 7-1.1.9 (m, 4), 2.9-3.1 (m, 4), 5.1 (s, 2), 7.1-7.3 (m, 4).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 2
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 3
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 4
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 5
3H-spiro[2-benzofuran-1,4'-piperidine]
Reactant of Route 6
3H-spiro[2-benzofuran-1,4'-piperidine]

Citations

For This Compound
61
Citations
C Wiese, EG Maestrup, D Schepmann… - Journal of Pharmacy …, 2009 - academic.oup.com
Objectives The pharmacology and metabolism of the potent σ1 receptor ligand 1′-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4′-piperidine] were evaluated. Methods The compound …
Number of citations: 38 academic.oup.com
CA Maier, B Wünsch - Journal of medicinal chemistry, 2002 - ACS Publications
Several spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] were synthesized and evaluated for their binding properties for σ 1 and σ 2 receptors. The key …
Number of citations: 96 pubs.acs.org
C Wiese, EG Maestrup, D Schepmann, S Grimme… - Chirality, 2011 - Wiley Online Library
It was shown that racemic (±)‐2 [1′‐benzyl‐3‐(3‐fluoropropyl)‐3H‐spiro[[2]benzofuran‐1,4′‐piperidine], WMS‐1813] represents a promising positron emission tomography (PET) …
Number of citations: 15 onlinelibrary.wiley.com
EG Maestrup, C Wiese, D Schepmann, P Brust… - Bioorganic & medicinal …, 2011 - Elsevier
In order to develop a fluorinated radiotracer for imaging of σ 1 receptors in the central nervous system a series of (2-fluoroethyl) substituted spirocyclic piperidines 3 has been prepared. …
Number of citations: 48 www.sciencedirect.com
Y Li, X Wang, J Zhang, W Deuther-Conrad… - Journal of Medicinal …, 2013 - ACS Publications
A series of spirocyclic piperidine derivatives were designed and synthesized as σ 1 receptor ligands. In vitro competition binding assays showed that 1′-(4-(2-fluoroethoxy)benzyl)-3H-…
Number of citations: 26 pubs.acs.org
YY Chen, X Wang, JM Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
Several spirocyclic piperidine derivatives were designed and synthesized as σ 1 receptor ligands. In vitro competition binding assays showed that the fluoroalkoxy analogues with small …
Number of citations: 18 www.sciencedirect.com
EG Maestrup, C Wiese, D Schepmann, A Hiller… - Bioorganic & medicinal …, 2009 - Elsevier
Several 3H-spiro[[2]benzofuran-1,4′-piperidines] bearing a p-fluorobenzyl residue at the N-atom and various substituents in position 3 of the benzofuran system were synthesized. The …
Number of citations: 45 www.sciencedirect.com
E Große Maestrup, S Fischer, C Wiese… - Journal of medicinal …, 2009 - ACS Publications
A series of various N-substituted 3-(3-fluoropropyl)-3H-spiro[[2]benzofuran-1,4′-piperidines] (7) has been synthesized. In receptor binding studies, the N-benzyl derivative 7a (WMS-…
Number of citations: 53 pubs.acs.org
CA Maier, B Wünsch - Journal of medicinal chemistry, 2002 - ACS Publications
A series of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] of general structure 10 is prepared, and the affinity for σ 1 - and σ 2 -receptors is investigated …
Number of citations: 188 pubs.acs.org
B Wunsch - Current pharmaceutical design, 2012 - ingentaconnect.com
The existing pharmacophore models for 1 receptor ligands are summarized. A common feature of these models is a basic amino group surrounded by different hydrophobic structural …
Number of citations: 15 www.ingentaconnect.com

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